molecular formula C13H12FNO2 B2562774 3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid CAS No. 432496-81-6

3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid

Cat. No. B2562774
CAS RN: 432496-81-6
M. Wt: 233.242
InChI Key: GNXKNUWDTRSSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” is a pyrrole derivative. Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is another method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The specific structure of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would require more specific information or computational analysis for accurate determination.


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would depend on its specific molecular structure. Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts . More specific properties would require detailed analysis or experimental data.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on synthesizing novel compounds using "3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid" or structurally similar compounds as starting materials or intermediates. These efforts aim to explore their potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties.

  • Antimicrobial Activity : Studies have synthesized various derivatives through reactions involving "3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid" or related compounds, evaluating their antimicrobial efficacy. Such research efforts aim to identify new therapeutic agents against resistant bacterial and fungal strains (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

  • Anti-Inflammatory and Analgesic Properties : Investigations into the analgesic and anti-inflammatory activities of derivatives have shown promising results, highlighting the potential for developing new drugs with improved safety and efficacy profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) (H. Zlatanova, S. Vladimirova, I. Kostadinov, D. Delev, T. Deneva, & I. Kostadinova, 2019).

Methodological Advances in Heterocyclic Chemistry

Research also focuses on methodological developments, enhancing the efficiency and scope of synthesizing heterocyclic compounds:

  • Development of New Synthesis Pathways : Efforts have been made to establish novel pathways for synthesizing heterocyclic compounds. This includes innovative approaches to cyclization reactions and the exploration of diverse functional group transformations to create complex molecules with potential pharmaceutical applications (M. Behzadi, K. Saidi, M. Islami, & Hojatollah Khabazzadeh, 2015).

  • Synthesis of Fluorinated Heterocyclic Compounds : The synthesis of fluorinated derivatives is of particular interest due to the unique properties imparted by fluorine atoms, such as enhanced stability and bioavailability. Research in this area contributes to the development of new materials and pharmaceuticals with improved performance (G. Shi, Qian Wang, & M. Schlosser, 1996).

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on the specific compound and its biological target. For instance, some pyrrole-containing drugs are known to have antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many other types of activity . The specific mechanism of action of “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would require more specific information.

Safety and Hazards

The safety and hazards associated with “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” would depend on its specific properties and uses. As a general rule, safety data sheets should be consulted for information on handling, storage, and disposal of chemical substances .

Future Directions

The future directions for research on “3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential uses in medicine and other fields .

properties

IUPAC Name

3-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKNUWDTRSSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.